Commiphora erythraea, ext.
Description
Taxonomic Classification and Geographical Distribution of Commiphora erythraea
Commiphora erythraea (Ehrenb.) Engl. is a species of flowering plant within the Burseraceae family, commonly known as the torchwood family. core.ac.ukontosight.aiipni.org This small tree or shrub, which can reach heights of up to 10 meters, is characterized by its smooth, gray bark that peels away to reveal a reddish-brown underlayer. ontosight.ai Its leaves are compound, and it produces small, greenish-yellow flowers. ontosight.ai
Native to the Arabian Peninsula and the Horn of Africa, Commiphora erythraea is widely distributed across countries such as Ethiopia, Eritrea, Somalia, and Yemen. ontosight.aimdpi.com It thrives in dry, deciduous forests and woodlands, often found on rocky outcrops and sandy soils. ontosight.ai In Saudi Arabia, it is primarily found in the western and southwestern regions, particularly in rocky habitats and mountainous areas. mdpi.comresearchgate.net The oleo-gum resin from this species is sometimes referred to as “opopanax,” “bisabol myrrh,” or “perfumed bdellium.” mdpi.comscispace.com
Historical and Traditional Context of Resin Use in Guiding Scientific Inquiry
The resin of Commiphora erythraea, often called "agarsu" in Ethiopia, has a long history of use in traditional practices, which has been instrumental in directing scientific investigation. core.ac.ukunibas.it Traditionally, the resin has been used to protect livestock from ticks, a use that has been scientifically explored. core.ac.ukresearchgate.net It has also been employed in the treatment of various conditions, including inflammation, eye problems, colds, fever, and to promote wound healing. core.ac.ukmdpi.comsemanticscholar.org
The historical use of myrrh, a term often associated with Commiphora resins, dates back thousands of years in various cultures for religious ceremonies, perfumery, and medicinal purposes. core.ac.ukmdpi.com These long-standing traditional applications have provided a valuable foundation for modern phytochemical and pharmacological research into the specific properties of Commiphora erythraea extracts. core.ac.ukontosight.ai
Distinction from Other Commiphora Species based on Chemical Profiles
The genus Commiphora includes over 200 species, each with a variable chemical composition. mdpi.com Distinguishing between these species is crucial for both taxonomic classification and ensuring the correct application of their resins. Gas chromatography-mass spectrometry (GC-MS) analysis has proven to be a key tool in differentiating Commiphora erythraea from other species, particularly C. kataf, with which it is often confused. researchgate.netnih.gov
The essential oil of C. erythraea is notably rich in sesquiterpenes, especially furanosesquiterpenes, which constitute a significant portion of its chemical profile. core.ac.uknih.gov This high concentration of furanosesquiterpenes is a defining characteristic that helps to distinguish it from other Commiphora species. nih.gov For instance, while both C. erythraea and C. myrrha contain furanosesquiterpenoids, the specific types and their relative abundances can differ. upol.cz Research has identified moderate amounts of curzerenone (B144611) and myrrhone (B1649313) in C. erythraea resin, while furanoeudesma-1,3-diene was absent, providing a clear chemical marker for differentiation. mdpi.com
The chemical composition of the volatile fraction of the resin can also be influenced by the extraction method used, such as steam distillation versus hydrodistillation, which can alter the relative amounts of monoterpenes, sesquiterpenes, and furanosesquiterpenoids. core.ac.uk
Significance of Commiphora erythraea in Natural Product Discovery and Research
The unique chemical profile of Commiphora erythraea makes it a significant subject in the field of natural product discovery. ontosight.ainih.gov The resin is a rich source of bioactive compounds, particularly terpenoids, which have been the focus of much research. core.ac.ukontosight.ai
Scientific investigations have led to the isolation and characterization of numerous compounds from C. erythraea resin, including novel sesquiterpenoids like agarsenone (B12375841). nih.gov The study of these compounds and their decomposition products has contributed to a deeper understanding of the chemistry of this species. unibas.itnih.gov The furanosesquiterpenoids found in the resin, such as furanodienone (B1239088), have been identified as promising pharmacologically active compounds. core.ac.ukmurdoch.edu.au The continued exploration of Commiphora erythraea extracts holds potential for the discovery of new natural products with a range of biological activities. semanticscholar.orgnih.gov
Properties
CAS No. |
100084-96-6 |
|---|---|
Molecular Formula |
C7H6N2S |
Origin of Product |
United States |
Phytochemical Landscape of Commiphora Erythraea Extracts
Major Classes of Secondary Metabolites Identified
Phytochemical investigations of Commiphora erythraea extracts have revealed several major classes of secondary metabolites. These include terpenoids, steroids, lignans (B1203133), and sugars, with terpenoids being the most abundant and characteristic constituents. mdpi.comnih.govnih.gov The resin is composed of approximately 30–60% water-soluble gum (containing proteins and polysaccharides), 3–8% essential oil, and 25–40% alcohol-soluble resin which contains the bulk of the bioactive terpenes and steroids. mdpi.comnih.gov
Terpenoids are the most significant class of compounds in C. erythraea, with sesquiterpenes, and particularly furanosesquiterpenoids, being predominant. researchgate.netnih.govresearchgate.net The essential oil is especially rich in these compounds. nih.gov
Monoterpenes: These compounds contribute to the aromatic fragrance of the resin. researchgate.net Identified monoterpenes include α-thujene, α-pinene, camphene, sabinene, β-pinene, and myrcene. researchgate.net
Sesquiterpenes: This is the most abundant group of terpenoids in C. erythraea. nih.gov The essential oil can contain over 50% furanosesquiterpenes. researchgate.netnih.gov Notable sesquiterpenes identified include various bisabolene (B7822174) isomers, α-santalene, curzerene, β-elemene, and germacrene D. researchgate.netmdpi.comoup.com
Furanosesquiterpenoids: This subclass of sesquiterpenes is a defining characteristic of Commiphora species. researchgate.netresearchgate.net They are major constituents of the resin and essential oil, with compounds like curzerenone (B144611), furanoeudesma-1,3-diene, and myrrhone (B1649313) being frequently identified. researchgate.netmdpi.comnih.gov These compounds are of significant interest due to their various biological activities. nih.govresearchgate.netnih.gov
While terpenoids are the most prominent, steroids and lignans have also been identified within the chemical landscape of the Commiphora genus. mdpi.comnih.gov Although less studied in C. erythraea specifically compared to other Commiphora species like C. mukul, the presence of phytosterols (B1254722) is a known characteristic of the genus. mdpi.commdpi.comnih.gov Similarly, various lignans have been isolated from other Commiphora resins, suggesting they may also be present in C. erythraea. mdpi.comekb.eg
The water-soluble gum fraction of the oleo-gum resin is primarily composed of polysaccharides (sugars) and proteins. mdpi.comupol.cz This gum is a significant component of the resin, although the alcohol-soluble and volatile fractions, rich in terpenoids, have received more attention in phytochemical research. researchgate.netupol.cz
Characterization of Key Furanosesquiterpenoids and their Derivatives
The furanosesquiterpenoids are a hallmark of Commiphora erythraea extracts and have been the subject of numerous phytochemical studies. researchgate.netresearchgate.netnih.gov These compounds are characterized by a furan (B31954) ring integrated into a sesquiterpenoid skeleton. acs.org
Key identified furanosesquiterpenoids include:
Curzerenone and Epicurzerenone: These are well-known sesquiterpenoids isolated from C. erythraea. mdpi.comresearchgate.net
Furanoeudesma-1,3-diene: A major furanosesquiterpenoid in related Commiphora species, its presence is a key marker. mdpi.com
Myrrhone: This compound has been identified in C. erythraea extracts. researchgate.netmdpi.com
Furanodienone (B1239088): A bioactive furanosesquiterpenoid that has shown potent biological activity. researchgate.netnih.gov
Methoxyfuranogermacradienone and related derivatives: Several methoxylated furanogermacrenones have been isolated and characterized from the resin. researchgate.netnih.govnih.gov
The isolation and structural elucidation of these compounds have been achieved through various chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). researchgate.netresearchgate.netacs.org
Identification of Other Significant Constituents (e.g., Bisabolene Isomers, α-Santalene, Curzerene)
Bisabolene isomers: Bisabolene has been identified as the most abundant chemical constituent in the whole essential oil of C. erythraea in some studies, reaching up to 33.9%. researchgate.netmdpi.comoup.com
α-Santalene: This sesquiterpene is another dominant component, with concentrations reported to be as high as 30.1% in certain fractions of the essential oil. researchgate.netmdpi.comoup.com
Curzerene: This compound is also a major constituent, found to be dominant in some essential oil fractions at concentrations of up to 32.6%. researchgate.netmdpi.comoup.com
The presence and relative abundance of these compounds can be used to differentiate C. erythraea from other, often confused, Commiphora species like C. kataf. researchgate.netresearchgate.net
Qualitative and Quantitative Variations in Phytochemical Composition Across Extracts
The chemical composition of Commiphora erythraea extracts can exhibit significant qualitative and quantitative variations. mdpi.com These variations are influenced by several factors, including the geographical origin of the plant, the specific variety, and the method of extraction used to obtain the extract or essential oil. mdpi.comresearchgate.net
For example, the composition of the volatile fraction is highly dependent on the extraction method. researchgate.net Studies comparing steam-distilled and hydrodistilled essential oils have shown differences in the percentages of major compound classes. One study noted that steam distillation yielded a higher percentage of monoterpenes and sesquiterpenes compared to hydrodistillation. researchgate.net Furthermore, different extraction solvents and techniques (e.g., hexane (B92381) extraction, methanolic maceration, supercritical CO2 extraction) will yield extracts with differing phytochemical profiles. mdpi.comresearchgate.net
A study quantifying specific furanosesquiterpenoids found that C. erythraea oleo-gum resin contained moderate amounts of curzerenone (1.7 µg/mg) and myrrhone (0.6 µg/mg), but no furanoeudesma-1,3-diene, which is a notable difference from C. myrrha. mdpi.com The yield of extract and essential oil also varies, with methanolic maceration of the resin yielding up to 79.8% extract, while hydrodistillation yields around 3.0% essential oil. mdpi.comnih.gov This variability underscores the importance of standardized methods for the chemical analysis and quality control of C. erythraea extracts.
Advanced Methodologies for Extraction and Isolation of Constituents from Commiphora Erythraea
Conventional Extraction Techniques and Their Comparative Efficacy
Conventional methods remain fundamental in the initial processing of C. erythraea resin. The choice of technique significantly influences the chemical profile of the resulting extract, particularly the relative abundance of different classes of terpenes. researchgate.net
Steam distillation and hydrodistillation are the most common methods for extracting essential oils from the resin of C. erythraea. naha.org In hydrodistillation, the plant material is in direct contact with boiling water, while in steam distillation, steam is passed through the resin. naha.org This distinction can lead to notable differences in the composition of the extracted oil.
Research comparing the two methods on C. erythraea resin revealed that hydrodistillation yields an essential oil with a significantly higher percentage of monoterpenes (22% vs. 5.55%) and sesquiterpenes (53.7% vs. 39%) compared to steam distillation. researchgate.net However, steam distillation proved to be a more effective method for extracting furanosesquiterpenoids (44.5% vs. 17.9%). researchgate.net In one study, steam distillation of opopanax gum for four hours yielded approximately 2.45% essential oil. dergipark.org.trresearchgate.net The major compounds identified in the steam-distilled oil included α-santalene (7.15%), α- and β-bisabolone, and trans-alpha-bergamotene. dergipark.org.tr
Solvent extraction utilizes organic solvents of varying polarities to dissolve and isolate specific groups of compounds from the resin. This method is particularly useful for obtaining non-volatile or thermolabile constituents that cannot be efficiently recovered through distillation.
n-Hexane: This nonpolar solvent is highly effective for extracting lipophilic compounds. Extraction of C. erythraea resin with n-hexane allows for a better recovery of furanosesquiterpenoids compared to distillation methods. researchgate.net However, this technique typically results in the loss of highly volatile monoterpenes, which evaporate with the solvent during its removal. researchgate.net The n-hexane extract has been a primary source for the bioassay-guided isolation of anti-inflammatory and antioxidant furanosesquiterpenoids. nih.govmdpi.com
Methanol (B129727): As a polar solvent, methanol is used to extract a broader range of compounds, including more polar molecules. Methanolic maceration of C. erythraea has been shown to yield a substantial amount of extract (79.8% w/w). mdpi.com This type of extract is often used in initial phytochemical screening and for isolating compounds like flavonoids and triterpenoids from various Commiphora species. mdpi.comnih.gov
Dichloromethane (B109758): This solvent of intermediate polarity is also employed in the fractionation of Commiphora extracts. For instance, in studies of myrrh, the dichloromethane portion of an ethanol (B145695) extract was used to isolate and purify various sesquiterpenes for anti-inflammatory activity evaluation. mdpi.comresearchgate.net
| Extraction Method | Key Advantages | Key Disadvantages | Typical Yield | Major Constituents Recovered | References |
|---|---|---|---|---|---|
| Steam Distillation | Good recovery of furanosesquiterpenoids. | Lower yield of monoterpenes and sesquiterpenes compared to hydrodistillation. | ~2.45% | Furanosesquiterpenoids, α-santalene, α/β-bisabolone, trans-alpha-bergamotene. | researchgate.netdergipark.org.tr |
| Hydrodistillation | Higher yield of monoterpenes and sesquiterpenes. | Less effective for furanosesquiterpenoid extraction. | ~3.0% | Monoterpenes, Sesquiterpenes. | researchgate.netmdpi.com |
| n-Hexane Extraction | Excellent recovery of furanosesquiterpenoids. | Loss of volatile monoterpenes. | Not specified | Furanosesquiterpenoids (e.g., furanodienone). | researchgate.netnih.gov |
| Methanol Extraction | High total extract yield; recovers a broad polarity range of compounds. | Extract is complex and requires extensive further purification. | ~79.8% | Wide range including terpenoids, flavonoids, and polar compounds. | mdpi.com |
Supercritical Fluid Extraction (SFE) Applications and Optimization Parameters
Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is an advanced, environmentally friendly alternative to conventional extraction methods. researchgate.net SFE-CO₂ acts as a "green" solvent and offers advantages such as high efficiency and the ability to selectively extract compounds by tuning operational parameters. dergipark.org.trresearchgate.net
The efficacy of SFE for extracting essential oil from C. erythraea is highly dependent on parameters like pressure, temperature, extraction time, and the particle size of the resin. dergipark.org.trcabidigitallibrary.org Studies have shown that grinding the gum resin significantly improves the extraction yield; for example, using unground gum yielded only 0.8% oil under conditions that produced 2.46% from ground material. cabidigitallibrary.org
Optimization studies have explored pressures ranging from 150 to 250 bar and temperatures from 50 to 65 °C. dergipark.org.tr The yield of essential oil increases with both higher pressure and higher temperature. cabidigitallibrary.org The optimal yield of 2.46% was achieved at 250 bar and 65 °C over a 2-hour extraction period, a yield nearly identical to that from steam distillation (2.45%). dergipark.org.trresearchgate.net However, the chemical profile of the SFE extract can be superior. For instance, under optimized conditions, the concentration of α-santalene was 15.32% in the SFE extract, more than double the amount obtained via steam distillation (7.15%). dergipark.org.trresearchgate.net SFE also yields a higher percentage of desirable oxygenated compounds. cabidigitallibrary.org
| Pressure (bar) | Temperature (°C) | Extraction Time (hr) | Particle Size | Oil Yield (%) | References |
|---|---|---|---|---|---|
| 250 | 65 | 2 | Ground | 2.46 | dergipark.org.trcabidigitallibrary.org |
| 250 | 50 | 2 | Ground | 1.91 | cabidigitallibrary.org |
| 250 | 65 | 2 | Unground | 0.80 | cabidigitallibrary.org |
Bioassay-Guided Fractionation Strategies for Active Compound Identification
Bioassay-guided fractionation is a systematic process used to identify biologically active compounds within a complex mixture, such as a crude plant extract. The strategy involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity (e.g., anti-inflammatory, antioxidant, or antifungal). nih.gov The most active fractions are then subjected to further separation until pure, active compounds are isolated.
This approach has been successfully applied to C. erythraea extracts. In one study, the n-hexane extract of the resin was subjected to bioassay-guided fractionation to identify constituents with protective effects against oxidative stress. nih.gov This process led to the isolation of furanodienone (B1239088) as the most potent compound responsible for inhibiting lipid peroxidation and reducing nitric oxide generation in microglial cells. nih.govmdpi.com Similarly, this methodology was employed to isolate antifungal furanosesquiterpenoids from the hexane (B92381) extract, identifying specific compounds with high activity against plant fungal pathogens. This targeted approach ensures that research efforts are focused on the most pharmacologically relevant molecules within the extract.
Chromatographic Isolation Techniques for Individual Compounds
Following initial extraction, chromatography is indispensable for the separation and purification of individual compounds from the complex fractions. A variety of chromatographic techniques are employed, often in combination, to achieve high levels of purity.
Column Chromatography (CC): This is a fundamental technique used for the initial separation of crude extracts or fractions. For example, chromatography of n-hexane extracts of C. erythraea on silica (B1680970) gel has been used to isolate furanodienone. upol.cz
Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, it is often used for rapid fractionation of extracts. nih.gov
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid supports like silica, which can cause irreversible adsorption of samples. It has been used in the separation of fractions from Commiphora species. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a high-resolution technique used for the final purification of compounds. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical tool, GC-MS is crucial for identifying the chemical composition of volatile extracts like essential oils. dergipark.org.trnih.gov It separates individual components, which are then identified by their mass spectra. dergipark.org.trnih.gov
| Isolated Compound | Compound Class | Isolation Techniques Employed | References |
|---|---|---|---|
| Furanodienone | Furanosesquiterpenoid | Bioassay-guided fractionation of n-hexane extract, Column Chromatography. | nih.govupol.cz |
| 1,10(15)-Furanogermacra-dien-6-one | Furanosesquiterpenoid | Bioassay-guided fractionation of n-hexane extract. | nih.gov |
| 3-methoxy-furanogermacra-1E,10(15)-dien-6-one | Furanosesquiterpenoid | Bioassay-guided fractionation of n-hexane extract. | researchgate.netnih.gov |
| 2-methoxy-furanogermacra-1(10)E-en-6-one | Furanosesquiterpenoid | Bioassay-guided fractionation of n-hexane extract. | researchgate.netnih.gov |
| α-Santalene | Sesquiterpene | Steam Distillation, SFE, identified by GC-MS. | dergipark.org.tr |
| α/β-Bisabolone | Sesquiterpenoid | Steam Distillation, SFE, identified by GC-MS. | dergipark.org.tr |
| trans-alpha-Bergamotene | Sesquiterpene | Steam Distillation, SFE, identified by GC-MS. | dergipark.org.tr |
Sophisticated Analytical Characterization of Commiphora Erythraea Extracts and Their Constituents
Chromatographic Profiling and Fingerprinting Methods
Chromatographic techniques are fundamental in separating the volatile and non-volatile components of Commiphora erythraea extracts, providing detailed chemical fingerprints.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of the volatile fraction, particularly the essential oil, of Commiphora erythraea resin. researchgate.netresearchgate.net This method separates individual volatile compounds, which are then identified based on their mass spectra. The essential oil of C. erythraea is rich in sesquiterpenes, with a notable abundance of furanosesquiterpenes, which can constitute over 50% of the oil. researchgate.net
GC-MS analysis has been instrumental in differentiating C. erythraea from the often-confused species C. kataf. researchgate.net Studies comparing different extraction techniques, such as traditional steam distillation and supercritical fluid extraction with CO2 (SFE-CO2), have utilized GC-MS to evaluate the resulting chemical profiles. While the major compounds were often similar, SFE-CO2 was found to yield a higher percentage of desirable oxygenated compounds. cabidigitallibrary.org For instance, the concentration of α-santalene was reported to be 7.15% in steam-distilled oil versus 15.32% in oil extracted via SFE-CO2. cabidigitallibrary.orgresearchgate.net
Key compounds consistently identified in the volatile fraction of C. erythraea through GC-MS include various monoterpenes and sesquiterpenes. The relative abundance of these compounds can vary depending on the extraction method and geographical source.
Table 1: Major Volatile Compounds Identified in Commiphora erythraea Essential Oil by GC-MS
| Compound | Chemical Class | Percentage (%) in Steam Distillation cabidigitallibrary.orgresearchgate.net | Percentage (%) in SFE-CO2 cabidigitallibrary.orgresearchgate.net |
|---|---|---|---|
| α-Santalene | Sesquiterpene | 7.15 | 15.32 |
| trans-α-Bergamotene | Sesquiterpene | - | - |
| α-Bisabolone | Sesquiterpenoid | - | - |
| β-Bisabolone | Sesquiterpenoid | - | - |
| Ocimene | Monoterpene | - | - |
Note: Specific percentages for all compounds across both extraction methods are not always detailed in a single source but are listed as major constituents.
GC-MS is not only used for qualitative profiling but also for quantitative analysis to classify and differentiate various Commiphora oleogum resins. researchgate.netnih.gov The technique allows for the identification of dozens of components, providing a detailed chemical fingerprint that is essential for quality control and chemotaxonomic studies. nih.govdntb.gov.ua
For the analysis of the non-volatile fraction of Commiphora erythraea extracts, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive method. researchgate.netnih.gov This technique is particularly suited for identifying and quantifying less volatile or thermally unstable compounds such as phytosteroids and certain furanosesquiterpenoids.
A novel HPLC-MS/MS method was developed to quantify five characteristic compounds across various Commiphora species, including C. erythraea: (E)-guggulsterone, (Z)-guggulsterone, curzerenone (B144611), furanoeudesma-1,3-diene, and myrrhone (B1649313). researchgate.netnih.gov This highly selective and accurate method aids in the chemotaxonomic classification of different resins. nih.gov The application of HPLC-MS/MS provides crucial information on the presence and concentration of these bioactive compounds, which are not detectable by GC-MS.
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural elucidation of compounds isolated from Commiphora erythraea. These techniques provide detailed information about the molecular framework and stereochemistry of the constituents.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is the most powerful tool for determining the complete chemical structure of purified compounds. ekb.egresearchgate.net It has been extensively used to characterize novel and known terpenoids and lignans (B1203133) from Commiphora species. ekb.egnih.govekb.eg
Through NMR analysis, the structures of numerous furanosesquiterpenes, which are characteristic of the genus, have been elucidated from C. erythraea. researchgate.net The chemical shifts (δ) and coupling constants (J) provide precise information on the connectivity of atoms (¹H-¹H COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC), allowing for the assembly of the molecular skeleton. ekb.eghyphadiscovery.com NOESY experiments are further used to determine the relative stereochemistry by observing through-space interactions between protons. nih.gov
For example, detailed ¹H and ¹³C NMR data have been published for various sesquiterpenes, disesquiterpenes, and triterpenes isolated from Commiphora resins, enabling their unambiguous identification. nih.govresearchgate.netresearchgate.net
Table 2: Example NMR Data for a Sesquiterpenoid from a Commiphora Species
| Position | δC (ppm) nih.gov | δH (ppm, multiplicity, J in Hz) nih.gov |
|---|---|---|
| 1 | 130.4 | - |
| 2 | 73.9 | 4.33 (dd, 2.8, 2.8) |
| 3 | 34.0 | 1.28 (m), 2.28 (m) |
| 4 | 22.7 | 2.08 (m) |
| 5 | 36.2 | 2.24 (m), 2.72 (ddd, 1.7, 4.7, 16.5) |
| 6 | 134.8 | - |
| 7 | 123.3 | - |
| 8 | 152.6 | - |
| 9 | 110.7 | 6.84 (s) |
| 10 | 140.1 | - |
| 11 | 38.2 | 3.64 (m) |
| 12 | 178.6 | - |
| 13 | 15.4 | 1.55 (d) |
| 14 | 19.3 | 2.37 (s) |
| 15 | 22.1 | 1.13 (d) |
| 1' (OMe) | 56.2 | 3.44 (s) |
Note: This table represents typical data for a cadinane-type sesquiterpene, Commiterpene E, isolated from C. myrrha, illustrating the level of detail obtained from NMR studies.
Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in the constituents of Commiphora erythraea extract. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum provides a fingerprint of the functional groups in a molecule. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used for the classification of natural resins, including myrrh. unizar.es
Analysis of Commiphora resins by FTIR reveals characteristic absorbance bands corresponding to different chemical bonds. For instance, the presence of hydroxyl (-OH) groups is indicated by a broad band in the region of 3400-3200 cm⁻¹, while carbonyl (C=O) groups from ketones, aldehydes, or esters show strong absorptions around 1750-1650 cm⁻¹. unizar.esekb.eg Bands corresponding to C-H stretching and bending, as well as C-O bonds, are also typically observed. This technique provides a rapid method for preliminary characterization and quality control of the resin. researchgate.net
Determining the absolute configuration of chiral molecules is a significant challenge in natural product chemistry. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are crucial for establishing the stereochemistry of compounds isolated from Commiphora erythraea. researchgate.net
These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a series of structurally related bisabolane-type sesquiterpenoids from C. erythraea was established by comparing their experimental ORD curves and ECD spectra with those predicted by quantum chemical computations. researchgate.net This comparative analysis allows for the unambiguous assignment of stereocenters, which is critical as different stereoisomers can have vastly different biological activities. The combination of experimental ECD data with computational calculations has become a powerful tool for the structural elucidation of complex terpenoids. researchgate.netresearchgate.net
Chemotaxonomic Differentiation of Commiphora Species Based on Chemical Profiles
The genus Commiphora is comprised of over 200 species, which exhibit highly variable phytochemical compositions. nih.gov This chemical diversity presents a significant challenge for accurate botanical identification based on morphology alone, making chemotaxonomy an indispensable tool for classification and differentiation. The analysis of chemical profiles, particularly the resinous exudates, allows for a more precise distinction between species that are often mistaken for one another. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) analysis has proven effective in distinguishing between Commiphora erythraea and Commiphora kataf, two species that are frequently confused. researchgate.net The differentiation is based on the relative abundance of major chemical classes; for instance, the essential oil of C. erythraea is characterized by a higher percentage of sesquiterpenes compared to C. kataf. researchgate.net
A broader chemotaxonomic approach involves the analysis of a range of characteristic compounds to classify multiple species. nih.gov Key chemical markers, including phytosteroids and furanosesquiterpenoids, serve as discriminators. For example, guggulsterones are typically considered unique markers for Commiphora mukul, which originates from the Indian subcontinent. nih.gov However, the detection of these compounds in other species, such as a Commiphora sample from Ogaden, Ethiopia, highlights the complexity of chemotaxonomy. While this sample contained guggulsterones, the isomeric ratio differed considerably from that found in C. mukul, indicating a distinct chemical profile. nih.gov
The presence and concentration of various compounds, such as curzerenone, furanoeudesma-1,3-diene, and myrrhone, are used to differentiate among species like C. myrrha, C. erythraea, C. mukul, C. holtziana, C. confusa, and C. kua. nih.gov Furthermore, the analysis of phenolic and flavonoid contents can also serve as a basis for differentiation. A study measuring gallic acid equivalents found significant variations across five Commiphora species, including C. erythraea, with the highest concentrations recorded in C. kataf and C. quadricincta. mdpi.com
Below is a table summarizing key chemical markers used for the chemotaxonomic differentiation of selected Commiphora species.
| Species | Key Differentiating Compounds/Classes | Analytical Method(s) | Reference(s) |
| Commiphora erythraea | High percentage of sesquiterpenes (e.g., furanoeudesma-1,3-diene, curzerenone) | GC-MS, HPLC-MS/MS | researchgate.net, nih.gov |
| Commiphora kataf | Differentiated from C. erythraea by terpene profile; high phenolic content | GC-MS | researchgate.net, mdpi.com |
| Commiphora mukul | (E)-guggulsterone, (Z)-guggulsterone (characteristic markers) | HPLC-MS/MS | nih.gov, mdpi.com |
| Commiphora myrrha | Myrrhone, furanoeudesma-1,3-diene | HPLC-MS/MS | nih.gov |
| Commiphora holtziana | Differentiated by profile of furanosesquiterpenoids and phytosteroids | HPLC-MS/MS | nih.gov |
| Commiphora confusa | Differentiated by profile of furanosesquiterpenoids and phytosteroids | HPLC-MS/MS | nih.gov |
| Commiphora kua | Differentiated by profile of furanosesquiterpenoids and phytosteroids | HPLC-MS/MS | nih.gov |
Quantification Methodologies for Characteristic Phytochemicals
The accurate quantification of characteristic phytochemicals in Commiphora erythraea and related species is essential for quality control, standardization, and understanding their biological activity. Various sophisticated analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) being a particularly powerful method. nih.gov
A highly selective, sensitive, and accurate HPLC-MS/MS method has been developed to simultaneously quantify five characteristic compounds: (E)-guggulsterone, (Z)-guggulsterone, curzerenone, furanoeudesma-1,3-diene, and myrrhone. nih.gov This method utilizes mass spectrometry for detection, which provides excellent specificity. In the positive ionization mode, the furanosesquiterpenoids exhibit characteristic molecular ion base peaks: [M+H]⁺ of m/z 231 for curzerenone, m/z 215 for furanoeudesma-1,3-diene, and m/z 229 for myrrhone. nih.gov For selective and sensitive quantification, collision-induced dissociation (CID) is employed to generate characteristic product ions, which are then monitored. nih.gov
In addition to liquid chromatography, gas chromatography (GC) is frequently used, especially for analyzing the volatile components (essential oils) of the oleogum resins. nih.gov Gas chromatography coupled with a flame ionization detector (GC-FID) is used for the relative quantification of essential oil constituents, with results typically reported as a percentage of the total area. nih.gov
The table below details the analytical methodologies used for the quantification of key phytochemicals in Commiphora extracts.
| Analytical Method | Target Compounds | Purpose | Key Features | Reference(s) |
| HPLC-MS/MS | (E)-guggulsterone, (Z)-guggulsterone, curzerenone, furanoeudesma-1,3-diene, myrrhone | Absolute quantification | Highly selective and sensitive; uses collision-induced dissociation for specific product ion monitoring. | nih.gov |
| GC-MS | Volatile compounds (monoterpenes, sesquiterpenes) | Identification and differentiation | Allows for detailed chemical profiling to distinguish between species like C. erythraea and C. kataf. | researchgate.net |
| GC-FID | Essential oil components | Relative quantification | Internal normalization is used to determine the relative percentage of volatile compounds. | nih.gov |
| Spectrophotometry | Total phenolic content | Quantification of a chemical class | Measures total phenolics as gallic acid equivalents to compare different species. | mdpi.com |
Mechanistic Investigations of Biological Activities Attributed to Commiphora Erythraea Extracts Pre Clinical Focus
In Vitro Models for Activity Assessment
In vitro studies have been fundamental in identifying the cellular and enzymatic targets of Commiphora erythraea extracts and its isolated constituents. These models allow for controlled investigation of specific biological pathways.
Microglial cells, the resident immune cells of the central nervous system, are principal players in neuroinflammation. frontiersin.orgdoaj.org In vitro models using these cells are therefore crucial for assessing the neuroprotective and anti-inflammatory potential of natural compounds. The BV-2 microglial cell line is a commonly used model for such investigations. nih.gov
Studies have shown that constituents isolated from C. erythraea can protect these cells from inflammatory stimuli. For instance, pretreatment with the furanosesquiterpenoid furanodienone (B1239088) was found to counteract cell death induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov In LPS-stimulated BV-2 cells, furanodien-6-one pretreatment not only restored cell viability but also returned reactive oxygen species (ROS) levels to that of the control group. mdpi.com This protective effect highlights the extract's potential to mitigate the cytotoxic effects of neuroinflammation at a cellular level. nih.gov
| Cell Line | Stimulant | Active Constituent | Observed Effect | Reference |
|---|---|---|---|---|
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Furanodienone | Counteracted LPS-induced cell death and cytotoxicity. | nih.govnih.gov |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Furanodien-6-one | Restored cell viability to control levels. | mdpi.com |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Furanodien-6-one | Restored Reactive Oxygen Species (ROS) to control levels. | mdpi.com |
Key enzymatic pathways are responsible for the synthesis of inflammatory mediators. 5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory molecules. nih.govmdpi.com Similarly, cyclooxygenase (COX) enzymes are central to the production of prostaglandins. mdpi.com Inhibition of these enzymes is a common strategy for anti-inflammatory therapies. nih.gov
Research has demonstrated that furanosesquiterpenoids isolated from the hexane (B92381) extract of Commiphora erythraea resin are effective inhibitors of lipid peroxidation, a process that can be mediated by enzymes like 5-LOX. nih.gov Specifically, compounds such as furanodienone and 1,10(15)-furanogermacra-dien-6-ones were identified as potent inhibitors of lipid peroxidation, with an IC50 value of approximately 0.087 μM. nih.govnih.gov This suggests a direct interaction between the plant's constituents and key enzymes in the inflammatory cascade. nih.gov
| Target Process/Enzyme | Active Constituent(s) | Potency (IC50) | Reference |
|---|---|---|---|
| Lipid Peroxidation (5-LOX mediated) | Furanodienone, 1,10(15)-furanogermacra-dien-6-ones | ~0.087 μM | nih.govnih.gov |
In Vivo (Non-Human) Models for Activity Assessment
To validate the biological activities observed in vitro, preclinical studies have utilized non-human in vivo models. These models help to understand the effects of C. erythraea extracts in a complex physiological system.
One study used a mouse model of systemic inflammation induced by lipopolysaccharide (LPS). mdpi.com Intraperitoneal injection of 1(10), 4-furanodien-6-one, a compound from C. erythraea, led to a notable decrease in the expression of the pro-inflammatory cytokines TNF-α and IL-1β in both the liver and the brain. mdpi.com Another common model for topical inflammation is the croton oil-induced ear edema test in mice. A hexane extract of C. erythraea resin applied topically demonstrated significant anti-inflammatory activity, reducing the edematous response by 84% at a concentration of 1000 mg/cm². nih.gov
| Animal Model | Inducing Agent | Extract/Constituent | Key Finding | Reference |
|---|---|---|---|---|
| Mouse | Lipopolysaccharide (LPS) | 1(10), 4-furanodien-6-one | Decreased expression of TNF-α and IL-1β in the liver and brain. | mdpi.com |
| Mouse | Croton Oil | Hexane extract of resin | Reduced ear edema by 84%. | nih.gov |
Elucidation of Molecular Mechanisms of Action
Research has focused on identifying the specific molecular pathways through which Commiphora erythraea extracts exert their effects, particularly concerning the modulation of inflammatory signaling and oxidative stress.
A primary mechanism of action for C. erythraea constituents is the suppression of key inflammatory mediators. In LPS-stimulated BV-2 microglial cells, furanodienone significantly decreased the generation of nitric oxide (NO), a signaling molecule heavily involved in the inflammatory process. researchgate.netnih.govnih.gov Furanodien-6-one was also shown to halve NO production in the same cell model. mdpi.com
Beyond NO, the extract's components modulate a range of pro-inflammatory cytokines. In vitro studies found that furanodien-6-one significantly reduced the levels of several cytokines induced by LPS, including IL-6, IL-23, and IL-17. mdpi.commdpi.com As confirmed in vivo, this modulation also extends to TNF-α and IL-1β. mdpi.com This broad-spectrum inhibition of inflammatory mediators points to an upstream regulatory effect, potentially on signaling pathways like NF-κB, which is a known target for the Commiphora genus. mdpi.com
| Mediator | Model System | Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-stimulated BV-2 microglial cells | Significantly decreased generation. | researchgate.netnih.govnih.govmdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated mice (liver & brain) | Decreased expression. | mdpi.com |
| Interleukin-1beta (IL-1β) | LPS-stimulated mice (liver & brain) | Decreased expression. | mdpi.com |
| Interleukin-6 (IL-6) | LPS-stimulated BV-2 microglial cells | Significantly reduced. | mdpi.commdpi.com |
| Interleukin-17 (IL-17) | LPS-stimulated BV-2 microglial cells | Significantly reduced. | mdpi.commdpi.com |
| Interleukin-23 (IL-23) | LPS-stimulated BV-2 microglial cells | Significantly reduced. | mdpi.commdpi.com |
Oxidative stress, characterized by an imbalance of reactive oxygen species (ROS) and antioxidants, is closely linked with inflammation. mdpi.com Commiphora erythraea and its furanosesquiterpenoids have demonstrated a protective effect against cellular oxidative damage. nih.govnih.gov
A key antioxidant mechanism is the potent inhibition of lipid peroxidation. nih.gov This process, the oxidative degradation of lipids, can be initiated by ROS and leads to cellular damage. Furanodienone and 1,10(15)-furanogermacra-dien-6-ones were shown to be highly effective inhibitors of this process. nih.govnih.gov Furthermore, in cellular models, furanodien-6-one treatment restored ROS levels in inflamed microglial cells back to baseline, indicating an ability to mitigate oxidative stress and maintain cellular redox balance. mdpi.com While specific pathways like Nrf2/HO-1 are known antioxidant response systems targeted by other Commiphora species, the primary antioxidant mechanisms identified for C. erythraea in the available literature are the direct inhibition of lipid peroxidation and the reduction of cellular ROS. nih.govmdpi.comresearchgate.net
Interaction with Specific Molecular Targets and Signaling Pathways
Pre-clinical research into the extracts of Commiphora erythraea and its isolated furanosesquiterpenoids has identified several key molecular targets and signaling pathways through which they exert their biological effects, primarily related to anti-inflammatory and neuroprotective activities.
One of the most significant molecular targets identified is 5-lipoxygenase (5-LOX) , a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Bioassay-guided fractionation of C. erythraea resin hexane extract revealed that specific furanosesquiterpenoids are potent inhibitors of 5-LOX mediated lipid peroxidation. nih.govmdpi.com This inhibitory action suggests a direct interaction with the enzyme, which may underpin the traditional use of the resin for inflammatory conditions. mdpi.comresearchgate.net Docking studies have been conducted to further explore the potential binding modes of these compounds within the 5-LOX active site, providing a molecular basis for this interaction. nih.govnih.gov
In the context of neuroinflammation, compounds from C. erythraea have been shown to modulate pathways activated by inflammatory stimuli like lipopolysaccharide (LPS). Furanodien-6-one, a prominent sesquiterpenoid from the resin, was found to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in LPS-stimulated microglial BV-2 cells. mdpi.com The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting this pathway, furanodien-6-one effectively attenuates LPS-induced neuroinflammation. mdpi.com
A direct downstream consequence of this pathway inhibition is the reduced production of Nitric Oxide (NO) . Furanodienone from C. erythraea significantly decreases LPS-induced NO generation in microglial cells. nih.govmdpi.comnih.gov This effect is linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. The modulation of NO is a crucial aspect of the extract's protective effects against cytotoxicity in neuronal cells. nih.gov
Furthermore, the anti-inflammatory activity extends to the regulation of various pro-inflammatory cytokines. Treatment with furanodiene-6-one has been demonstrated to significantly reduce the levels of Interleukin-6 (IL-6), Interleukin-17 (IL-17), Interleukin-23 (IL-23), Transforming growth factor-beta (TGF-β), and Interferon-gamma (IFN-γ) , further highlighting its broad-spectrum anti-inflammatory action through the modulation of key signaling molecules. mdpi.com
Table 1: Molecular Targets and Signaling Pathways Modulated by Commiphora erythraea Constituents
| Compound/Extract | Target/Pathway | Observed Effect in Pre-clinical Models | Source(s) |
|---|---|---|---|
| Furanosesquiterpenoids | 5-Lipoxygenase (5-LOX) | Potent inhibition of enzyme-mediated lipid peroxidation. | nih.govmdpi.comnih.gov |
| Furanodien-6-one | NF-κB Signaling Pathway | Inhibition of the pathway, leading to reduced neuroinflammation. | mdpi.com |
| Furanodienone | Nitric Oxide (NO) Production | Decreased generation of NO in LPS-induced microglial cells. | nih.govmdpi.comnih.gov |
| Furanodien-6-one | Pro-inflammatory Cytokines | Significant reduction of IL-6, IL-17, IL-23, TGF-β, and IFN-γ. | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Isolated Compounds
Structure-activity relationship (SAR) studies, primarily focused on the furanosesquiterpenoids isolated from Commiphora erythraea, have provided initial insights into the chemical features responsible for their biological potency. These preclinical investigations have centered on comparing the activity of structurally similar compounds, particularly concerning their antioxidant and anti-inflammatory effects.
A key finding from the bioguided fractionation of a hexane extract of the resin relates to the influence of methoxy (B1213986) groups on the furanogermacrane skeleton. nih.gov Studies comparing the inhibitory activity of different furanosesquiterpenoids on lipid peroxidation revealed a distinct pattern. nih.govnih.gov Specifically, Furanodienone and 1,10(15)-furanogermacra-dien-6-ones were identified as highly potent inhibitors of lipid peroxidation, with a reported IC₅₀ value of approximately 0.087 μM. nih.govnih.gov
Crucially, these compounds were found to be significantly more active than their methoxylated analogues, such as rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one and rel-2R-methoxy-4R-furanogermacr-1(10)E-en-6-one . nih.govnih.gov This suggests that the presence of a methoxy substituent on the sesquiterpenoid structure diminishes its ability to inhibit 5-LOX mediated lipid peroxidation. nih.gov The absence of this functional group appears to be a critical factor for potent activity in this specific assay. While the precise molecular interactions are still under investigation, these findings provide a clear direction for understanding the pharmacophore of these natural anti-inflammatory agents. nih.govnih.gov
Biosynthetic Pathways and Chemodiversity in Commiphora Erythraea
Primary Metabolic Precursors and Their Integration into Secondary Metabolism
The biosynthesis of the complex secondary metabolites in Commiphora erythraea is fundamentally rooted in primary metabolism. Primary metabolism encompasses the essential biochemical processes for survival, growth, and development, producing precursor molecules that are then shunted into specialized secondary metabolic pathways. nih.gov The key building blocks for the characteristic terpenoids of C. erythraea are derived from central carbon metabolism. nih.gov
Products from glycolysis and the Krebs (TCA) cycle, such as acetyl-CoA, serve as the foundational precursors for these compounds. nih.govcreative-proteomics.com These simple molecules are channeled into specific pathways that produce the isoprene (B109036) units, which are the fundamental five-carbon building blocks for all terpenoids. univie.ac.atresearchgate.net The integration of these primary precursors into secondary metabolism is a critical control point, often regulated by specific enzymes that direct the flow of carbon from essential cellular functions toward the synthesis of specialized compounds like furanosesquiterpenoids. nih.gov This diversion is crucial for producing the resinous exudate for which the plant is known. worldagroforestry.org
Biosynthesis of Terpenoids, with Emphasis on Furanosesquiterpenoids
Terpenoids represent one of the most abundant and diverse classes of natural products and are the predominant components of C. erythraea resin. researchgate.netnih.gov Specifically, the resin is rich in sesquiterpenes (C15) and furanosesquiterpenoids, which are responsible for its characteristic aroma and many of its biological activities. researchgate.netresearchgate.net The biosynthesis of all terpenoids originates from two universal five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). univie.ac.atnih.gov In plants, two distinct pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. univie.ac.atplos.org
Furanosesquiterpenoids, a defining feature of the Commiphora genus, are formed through the cyclization and subsequent modification of the C15 precursor, farnesyl pyrophosphate (FPP). acs.org The formation of the furan (B31954) ring is a key structural modification that distinguishes these compounds. acs.org
Table 1: Key Furanosesquiterpenoids in Commiphora erythraea
| Compound Name | Chemical Class | Reference |
|---|---|---|
| Furanodienone (B1239088) | Furanosesquiterpenoid | researchgate.netnih.gov |
| Furanoeudesma-1,3-diene | Furanosesquiterpenoid | nih.gov |
| Curzerenone (B144611) | Furanosesquiterpenoid | researchgate.net |
| Myrrhone (B1649313) | Furanosesquiterpenoid | researchgate.netresearchgate.net |
| rel-2R-methoxy-4R-furanogermacr-1(10)E-en-6-one | Furanosesquiterpenoid | nih.gov |
The mevalonate (MVA) pathway is an essential metabolic route present in eukaryotes, including plants. wikipedia.orgnih.gov Operating in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). creative-proteomics.comwikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the rate-limiting step of this pathway. creative-proteomics.com Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. wikipedia.org
The MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. plos.org In Commiphora erythraea, this pathway provides the farnesyl pyrophosphate (FPP) necessary for the biosynthesis of its abundant furanosesquiterpenoids. univie.ac.at
The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. plos.orgnih.gov It is an alternative route for the synthesis of the isoprenoid precursors IPP and DMAPP. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. plos.org
Role of Enzymes in Secondary Metabolite Production
The synthesis of secondary metabolites is a highly controlled process governed by the action of specific enzymes. researchgate.net In the context of C. erythraea, enzymes are critical at every stage, from the initial formation of isoprenoid precursors to the final intricate modifications that create the diverse furanosesquiterpenoids.
Key enzymes include:
HMG-CoA reductase: The rate-limiting enzyme of the MVA pathway, controlling the carbon flux towards sesquiterpenoid synthesis. creative-proteomics.com
DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase): Key regulatory enzymes in the MEP pathway. plos.org
Terpene synthases (TPS): A large family of enzymes that catalyze the cyclization of the linear pyrophosphate precursors (like FPP) into the vast array of terpene skeletons.
Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for the "tailoring" reactions, such as hydroxylations, epoxidations, and the formation of the furan ring, which create the final functionalized furanosesquiterpenoids from the basic terpene backbones.
Short-chain dehydrogenases/reductases (SDRs): This superfamily of enzymes is involved in a wide range of metabolic reactions, including the biosynthesis of various secondary metabolites. researchgate.net
For instance, the biotransformation of a germacrane (B1241064) skeleton into a furanosesquiterpenoid involves a series of enzymatic oxidations and rearrangements to form the characteristic furan moiety. acs.org
Genetic and Environmental Factors Influencing Chemodiversity
The precise composition and relative abundance of secondary metabolites in Commiphora erythraea are not fixed but vary due to the interplay of genetic and environmental factors. mdpi.com This variation in the chemical profile is known as chemodiversity.
Genetic Factors: Different populations or genotypes of a plant species can have inherent differences in their genetic makeup, leading to variations in their enzymatic machinery. mdpi.comconsensus.app This can result in different chemotypes, where plants produce distinct profiles of secondary metabolites. For example, genetic variations can alter the expression levels of key biosynthetic enzymes like terpene synthases or CYPs, leading to a higher or lower production of specific furanosesquiterpenoids.
Environmental Factors: The environment in which a plant grows significantly influences its secondary metabolism. mdpi.com Plants produce these compounds in part to interact with their environment, defending against herbivores or pathogens and coping with abiotic stresses like drought or high salinity. mdpi.com Factors that influence the chemodiversity of Commiphora species include:
Geographical Location: Differences in soil composition, altitude, and climate can lead to distinct chemical profiles in plants from different regions. mdpi.com
Pedological Features: The type of soil and its nutrient and water availability can impact plant health and metabolic activity. mdpi.com
Studies on related Commiphora species have demonstrated that ecological and environmental conditions directly affect genomic expression, leading to significant variations in phytochemical content and antioxidant enzyme activity among accessions from different localities. mdpi.com
Geographical and Environmental Influences on the Phytochemistry of Commiphora Erythraea
Impact of Geographical Origin and Growing Conditions on Chemical Composition
The chemical composition of the oleogum resin from Commiphora erythraea is highly variable, with geographical origin and prevailing climatic conditions playing a pivotal role in this diversity. nih.govmdpi.com The resin, known as "opopanax" or "bisabol myrrh," is primarily sourced from trees in northeastern Africa and the Arabian Peninsula, particularly in regions of Somalia, Kenya, and Ethiopia. nih.govresearchgate.net Studies comparing resins from different locations show significant quantitative and qualitative differences in their phytochemical profiles.
For instance, a Commiphora sample from Ogaden, Ethiopia, was found to contain guggulsterones, compounds typically considered unique to Commiphora mukul from the Indian subcontinent. nih.govmdpi.com However, the ratio of (E)-guggulsterone to (Z)-guggulsterone in the Ogaden sample differed considerably from that found in Indian C. mukul, suggesting a distinct chemotype influenced by its unique geographical and environmental context. nih.gov This finding highlights how environmental pressures can lead to convergent evolution in the biosynthesis of certain compounds or reflect genetic variations between geographically isolated populations.
The variation in chemical constituents is a well-documented phenomenon in the Commiphora genus. nih.gov Factors such as soil composition, rainfall, temperature, and altitude can influence the enzymatic pathways responsible for producing secondary metabolites. upol.cz These environmental stressors can trigger changes in the concentration of specific terpenes and furanosesquiterpenoids, which are characteristic of C. erythraea resin. researchgate.net The essential oil of C. erythraea is rich in sesquiterpenes, but the relative proportions of major compounds like α-santalene, α- and β-bisabolone, and trans-α-bergamotene can fluctuate based on these external factors. researchgate.net
Table 1: Comparison of Major Chemical Constituents in Commiphora erythraea Essential Oil by Extraction Method
| Compound | Steam Distillation (%) | Supercritical CO2 (SFE-CO2) (%) |
| α-Santalene | 7.15 | 15.32 |
This table illustrates how different extraction methods, which can be influenced by regional practices, also affect the perceived chemical composition, though the primary influence remains the plant's origin and growing conditions. Data sourced from a 2017 study. researchgate.net
Influence of Plant Part and Developmental Stage on Metabolite Profiles
The distribution and concentration of chemical compounds in Commiphora erythraea are not uniform throughout the plant. Different parts, such as the resin, leaves, and stems, exhibit distinct metabolite profiles. nih.govmdpi.com The oleogum resin, an exudate produced in response to injury to the bark, is the most studied part and is particularly rich in terpenes, especially sesquiterpenes and furanosesquiterpenes. nih.govresearchgate.netnih.gov These compounds are responsible for the resin's characteristic aromatic fragrance. researchgate.net
While the resin is the primary source of commercially valuable extracts, other parts of the plant also contain bioactive metabolites, although they have been studied less extensively. nih.govmdpi.com The leaves and stems, for example, are involved in photosynthesis and structural support, and their chemical composition is tailored to these functions, which includes defense against local herbivores and pathogens.
Furthermore, the chemical composition of the resin itself can vary depending on the developmental stage of the plant and the time of collection. nih.govmdpi.com The relative proportions of volatile and non-volatile components can shift as the plant matures and as the resin ages and hardens upon exposure to the elements. The biosynthesis of secondary metabolites is a dynamic process, and concentrations can fluctuate in response to seasonal changes, plant age, and physiological status. researchgate.net
Table 2: Key Sesquiterpenoids Identified in Commiphora erythraea Resin
| Compound Class | Specific Compounds Identified |
| Furanosesquiterpenoids | Curzerene, Furanodienone (B1239088), Methoxyfuranogermacradienone, Myrrhone (B1649313), Furanoeudesma-1,4-dien-6-one |
| Other Sesquiterpenes | α-Santalene, β-Bisabolene, β-Elemene, Germacrene D, α-Gurjunene, β-Cadinene, Alismol |
This table highlights the diversity of sesquiterpenoids found primarily in the resin of C. erythraea. researchgate.netresearchgate.net
Ecological Roles of Secondary Metabolites in Plant Adaptations
The vast array of secondary metabolites produced by Commiphora erythraea is not coincidental; these compounds play crucial roles in the plant's survival and adaptation to its often harsh environment. Plants, in general, produce these metabolites as a primary defense mechanism against a variety of biotic and abiotic stressors.
The terpenes and furanosesquiterpenoids characteristic of C. erythraea resin serve as potent deterrents to herbivores. Their bitter taste and strong aroma can discourage browsing by animals. The resin itself is an effective physical and chemical barrier, sealing wounds in the bark to prevent infection from bacteria and fungi. researchgate.net This is a critical adaptation for a plant that releases its valuable resin upon injury.
These chemical compounds also mediate interactions with other organisms. Some volatile organic compounds may act as signals to attract beneficial insects or repel harmful ones. In the arid and semi-arid regions where C. erythraea typically grows, these metabolites may also help the plant cope with environmental stresses such as high temperatures and drought, although the specific mechanisms are a subject of ongoing research. The production of this complex chemical arsenal (B13267) is an evolutionary strategy that allows the plant to thrive in its specific ecological niche, defending itself and communicating with its surrounding environment.
Ethnobotanical Perspectives and Their Role in Guiding Research on Commiphora Erythraea Non Clinical Context
Historical Documentation of Traditional Uses and Knowledge Systems
The resin of Commiphora erythraea has been a significant component of traditional medicine and cultural practices for centuries, particularly in regions of Africa and the Arabian Peninsula where the species is native. myshopify.comwikipedia.org Historical and ethnobotanical records document a wide array of uses, reflecting a deep-seated understanding of the plant's properties passed down through generations.
In traditional medicine systems, including Ayurveda and Traditional Chinese Medicine (TCM), the resin has been utilized for various health-related purposes. myshopify.comresearchgate.net It has been traditionally applied for its anti-inflammatory properties to ease joint pain and for its benefits to oral health. myshopify.com The resin is also noted for its use as an antiseptic, expectorant, and for treating ailments of the respiratory and gastrointestinal tracts. ebotanii.comnutrafoods.eu
Beyond human medicine, a significant traditional application involves veterinary care and agriculture. In Ethiopia and Somalia, the resin is used to protect livestock from ticks and as an insecticide. nih.govresearchgate.networldagroforestry.org It has also been employed traditionally to relieve snake venom poisoning. nih.gov The aromatic quality of the resin has led to its use as incense in spiritual and cultural ceremonies, where it is believed to have purifying and grounding properties. ebotanii.comworldagroforestry.org
Table 1: Documented Traditional Uses of Commiphora erythraea
| Category | Specific Use | Traditional Knowledge System / Region |
| Human Medicine | Anti-inflammatory (e.g., joint pain) | Ayurveda, TCM, Traditional African Medicine |
| Oral Health (e.g., in toothpastes) | Traditional Chinese Medicine | |
| Digestive Aid | Traditional Medicine Systems | |
| Respiratory Ailments | Traditional Medicine Systems | |
| Antiseptic / Wound Healing | Traditional Medicine Systems | |
| Veterinary & Agricultural | Protect livestock from ticks | Ethiopia, Somalia |
| Insecticide | Ethiopia (Borena people) | |
| Treatment for snake venom poisoning | Arab world | |
| Cultural & Spiritual | Incense for purification/protection | Various cultures |
| Aromatherapy / Perfumery | Ancient and Modern Practices |
Correlation Between Ethnobotanical Information and Pre-clinical Research Directions
Ethnobotanical leads provide a targeted framework for modern phytochemical and pharmacological research. The long-standing traditional uses of Commiphora erythraea have directly inspired pre-clinical studies aimed at validating these applications and identifying the bioactive compounds responsible. This correlation creates a bridge between ancient wisdom and contemporary science.
The most prominent example is the link between the traditional use of the resin for inflammation and its investigation in pre-clinical models. drugbank.com Scientific studies have confirmed the anti-inflammatory, antioxidant, and analgesic properties of myrrh, aligning with its historical use for pain and inflammatory conditions like arthritis. researchgate.netnih.gov Research into the resin's chemical constituents has identified furanosesquiterpenoids as a key class of compounds, with substances like furanodienone (B1239088) showing significant pharmacological activity. researchgate.net
Similarly, the ethnobotanical reports of using the resin as an insect and tick repellent have been substantiated by scientific research. scispace.com Studies have demonstrated that extracts from Commiphora erythraea possess repellent and toxicant properties against ticks, providing a scientific basis for this traditional veterinary practice. nih.govresearchgate.net Furthermore, the traditional application for wound healing and as an antiseptic corresponds with modern findings of its antimicrobial and wound-healing promoting activities. nih.govdrugbank.com These correlations underscore the value of ethnobotanical knowledge as a predictive tool for discovering pharmacologically active natural products.
Table 2: Correlation Between Traditional Use and Pre-clinical Research
| Traditional Use | Pre-clinical Research Area | Key Findings / Investigated Compounds |
| Anti-inflammatory | Anti-inflammatory, Antioxidant, Analgesic Activity | Validation of anti-inflammatory effects. Isolation of bioactive furanosesquiterpenoids (e.g., furanodienone). nih.govresearchgate.net |
| Tick Repellent | Acaricidal and Repellent Activity | Extracts demonstrated repellent and toxicant effects against tick species (Amblyomma americanum). researchgate.net |
| Antiseptic / Wound Healing | Antimicrobial and Cytotoxic Activity | Extracts show antibacterial and anti-tumor properties in in vitro studies. nih.govdrugbank.com |
| Oral Health | Antibacterial Activity | Investigation of effects against oral pathogens. |
Methodological Approaches to Ethnobotanical Data Collection in Relation to Phytochemical Research
The successful translation of ethnobotanical knowledge into phytochemical research relies on systematic and rigorous data collection methodologies. The primary goal is to accurately document traditional plant use in a way that is useful for laboratory investigation.
A cornerstone of this process is the ethnobotanical field survey . This typically involves several key methods:
Semi-Structured and Open-Ended Interviews : Researchers engage with local experts, such as traditional healers and elders, to gather in-depth qualitative data. nih.govscribd.commdpi.com These interviews can reveal nuanced information about the specific plant parts used, preparation methods, and cultural significance.
Structured Questionnaires : To gather quantitative data across a larger population, structured surveys may be used. mdpi.com This can help determine how widely a specific use is known and practiced within a community.
Direct Observation and Participant Observation : Researchers may observe or participate in the collection and preparation of the plant material, providing firsthand insight into traditional practices. upcollege.ac.in
Crucially, data collection must be linked to botanical verification. This involves:
Voucher Specimen Collection : A sample of the plant is collected, pressed, and dried to create a herbarium specimen. nih.govorgprints.org This "voucher" serves as a permanent physical record, allowing for definitive taxonomic identification by botanists. Proper identification is essential to ensure that laboratory research is conducted on the correct species.
Detailed Documentation : Information recorded at the time of collection includes the plant's local name(s), habitat, date, and location of collection, alongside the ethnobotanical data gathered from informants. upcollege.ac.in
This meticulously collected and verified information forms the basis for subsequent phytochemical research. researchgate.net The ethnobotanical data guides researchers on which plant material to collect (e.g., resin) and what biological activities to screen for (e.g., anti-inflammatory, insecticidal). researchgate.netnih.gov This targeted approach, informed by traditional knowledge, is significantly more efficient than random screening of plants for potential bioactivity.
Emerging Research Frontiers and Methodological Challenges in Commiphora Erythraea Studies
Challenges in Standardization and Quality Control of Commiphora erythraea Extracts
The standardization of herbal extracts like that from Commiphora erythraea is a critical yet formidable task essential for ensuring consistent quality, safety, and efficacy. masi.eu Unlike synthetic drugs that consist of a single, pure chemical compound, herbal extracts are complex mixtures of numerous phytochemicals. masi.eu This complexity presents significant challenges in standardization and quality control.
A primary hurdle is the inherent variability of the raw plant material. The chemical composition of Commiphora erythraea resin can be influenced by a multitude of factors, including the plant's genetic makeup, geographical location, soil conditions, climate, and the specific time of harvest. masi.eu This natural variation makes it difficult to maintain a consistent phytochemical profile from one batch of extract to another. masi.eu
Furthermore, the methods used for extraction significantly impact the final composition of the extract. researchgate.net Different solvents (e.g., n-hexane, supercritical CO2) and distillation techniques (e.g., steam distillation vs. hydrodistillation) yield extracts with varying concentrations of key compound classes like monoterpenes, sesquiterpenes, and furanosesquiterpenoids. researchgate.net For instance, hydrodistillation may yield a higher amount of monoterpenes and sesquiterpenes, while being less effective for extracting furanosesquiterpenoids. researchgate.net This inconsistency in processing protocols complicates efforts to produce a standardized product. masi.eu
The lack of universal regulatory standards for herbal products further compounds these challenges. masi.eu Regulations can vary significantly between countries, creating inconsistencies in what is considered an acceptable and high-quality extract. masi.eu Establishing robust analytical protocols and standardizing extracts are crucial steps required before comprehensive biological evaluations can be accurately and reproducibly conducted. nih.gov
| Challenge Area | Specific Factors | Impact on Extract Quality |
|---|---|---|
| Raw Material Variability | Genetics, geographical origin, climate, harvest time | Inconsistent phytochemical profile and potency |
| Processing Inconsistencies | Choice of extraction solvent (e.g., water, alcohol), extraction method (e.g., distillation, maceration) | Variable concentrations of active compounds |
| Chemical Complexity | Contains a multitude of compounds that may interact synergistically or antagonistically | Difficulty in identifying and quantifying all active components |
| Regulatory Gaps | Lack of harmonized global standards for herbal products | Inconsistent product quality across different markets |
Application of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
Metabolomics, the comprehensive study of small-molecule metabolites in a biological sample, is a powerful tool for understanding the complex chemistry of Commiphora erythraea extract. nih.govnih.gov To achieve a thorough metabolomic profile, researchers rely on a suite of advanced analytical techniques capable of separating, identifying, and quantifying the vast array of compounds present. sysrevpharm.org
The most common and powerful approaches often involve a combination of a separation technique with a detection technique. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze the volatile components of the resin, such as monoterpenes and sesquiterpenes. nih.govresearchgate.net This technique separates compounds based on their volatility and then identifies them by their unique mass-to-charge ratio and fragmentation pattern. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing less volatile and more polar compounds, including many of the bioactive furanosesquiterpenoids and triterpenoids found in Commiphora species. researchgate.netstmjournals.in Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) offer enhanced separation and precise identification of a wide range of metabolites. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the isolated compounds. sysrevpharm.orgresearchgate.net NMR is highly reproducible and non-destructive, making it ideal for identifying the chemical structure of both known and novel metabolites without altering the sample. sysrevpharm.org
These sophisticated analytical platforms allow for a comprehensive "fingerprint" of the extract, which is crucial for quality control, standardization, and for linking specific chemical constituents to the extract's biological activities. nih.gov The use of such multi-platform approaches is advantageous as it overcomes the limitations of any single analytical method, providing a more complete picture of the metabolome. nih.govstmjournals.in
| Technique | Abbreviation | Primary Application | Type of Compounds Analyzed |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds | Monoterpenes, Sesquiterpenes |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and identification of non-volatile compounds | Furanosesquiterpenoids, Diterpenoids, Triterpenoids |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of compounds | All classes of compounds for structural confirmation |
| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Analysis of polar and charged metabolites | Amino acids, organic acids, polar compounds |
Integrative Approaches Combining Phytochemistry with Mechanistic Biological Investigations
To fully unlock the therapeutic potential of Commiphora erythraea extract, it is essential to move beyond simple phytochemical characterization and pharmacological screening. An integrative approach that connects the extract's chemical constituents to their specific biological mechanisms of action is a key frontier in current research. nih.gov
This involves a multi-step process. Initially, bioassay-guided fractionation is employed to isolate the specific compounds responsible for an observed biological effect, such as anti-inflammatory or antioxidant activity. researchgate.net For example, studies have identified furanosesquiterpenoids, like furanodienone (B1239088), as being particularly promising pharmacologically active compounds within C. erythraea extracts. researchgate.net
Once active compounds are isolated, mechanistic studies are conducted to understand how they work at the molecular and cellular levels. This could involve investigating how a compound interacts with specific enzymes, signaling pathways, or protein receptors. For instance, research on Commiphora extracts has explored their effects on cytochrome P450 isoenzymes, which are crucial for drug metabolism. nih.gov By understanding these mechanisms, researchers can better predict the therapeutic effects and potential interactions of the extract. This integration of phytochemistry and pharmacology is crucial for the development of evidence-based medicinal applications for Commiphora erythraea. nih.gov
Discovery of Novel Bioactive Compounds and Structural Elucidation Challenges
The genus Commiphora is a rich source of chemical diversity, with over 300 secondary metabolites identified to date, primarily terpenes, steroids, and lignans (B1203133). nih.govnih.gov The complex resin of Commiphora erythraea represents a promising reservoir for the discovery of novel bioactive compounds with unique chemical structures and therapeutic properties. researchgate.net The ongoing exploration of its less-studied components could lead to the identification of new lead compounds for drug development. researchgate.net
However, the discovery and characterization of these new molecules are not without challenges. The isolation of pure compounds from a complex natural extract is often a laborious process, requiring multiple steps of chromatographic purification. nih.gov
Once a pure compound is isolated, the greatest challenge lies in elucidating its exact chemical structure. This process relies heavily on sophisticated spectroscopic techniques, primarily high-field NMR (both 1D and 2D) and high-resolution mass spectrometry (HRMS). nih.gov While these methods are powerful, interpreting the complex data they generate to piece together a novel molecular structure can be difficult, especially for compounds with unusual skeletons or complex stereochemistry. The instability of certain compounds, such as the tendency of agarsenone (B12375841) to convert into myrrhone (B1649313) in specific solvents, adds another layer of complexity to their structural analysis. researchgate.net
Q & A
Q. What strategies reconcile discrepancies in reported bioactivities across studies?
- Methodological Answer : Conduct systematic reviews with meta-analyses to assess study heterogeneity (e.g., extraction methods, assay protocols). recommends consulting multiple experts to identify methodological flaws. Use standardized guidelines like CONSORT for preclinical studies to enhance cross-study comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
